3-Epi-3-hydroxy-2'-deoxymugineate
Beschreibung
Chemical Identity and Classification
3-Epi-3-hydroxy-2'-deoxymugineate possesses the molecular formula C12H20N2O8 and exhibits a molecular weight of 320.30 grams per mole. The compound is systematically named as (2S,3S)-1-[(3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]propyl]-3-hydroxyazetidine-2-carboxylic acid, reflecting its complex stereochemical arrangement. The molecule belongs to the broader classification of hydroxy acids and is specifically categorized as a member of the mugineic acid family. Its structural features include multiple carboxylate groups, amine functionalities, and a characteristic hydroxyl group at the 3-position that defines its epimeric nature.
The compound is functionally related to mugineic acid and serves as a conjugate acid of 3-epi-3-hydroxy-2'-deoxymugineate. The presence of both amino and carboxylate functional groups provides the molecule with its distinctive chelating properties, enabling it to form stable complexes with metal ions, particularly iron(III). The stereochemical configuration plays a critical role in determining the compound's biological activity and selectivity for specific metal ions. Database entries indicate that the compound has been assigned the Chemical Entities of Biological Interest identifier CHEBI:38159, establishing its recognition within the scientific community as a distinct chemical entity.
Historical Context and Discovery
The discovery and characterization of 3-epi-3-hydroxy-2'-deoxymugineate emerged from extensive research into plant iron acquisition mechanisms during the latter half of the twentieth century. Scientific investigations into Strategy II iron uptake systems in graminaceous plants led to the identification of multiple phytosiderophore species, with this particular compound representing one of the more recently characterized members of the family. The compound was first documented in chemical databases in 2006, with subsequent modifications to its structural and functional characterization occurring as recently as 2025.
Research efforts focused on understanding the enzymatic pathways responsible for phytosiderophore biosynthesis revealed that 3-epi-3-hydroxy-2'-deoxymugineate is produced through the action of specific dioxygenase enzymes. The enzyme mugineic-acid 3-dioxygenase, designated with the Enzyme Commission number 1.14.11.25, catalyzes the hydroxylation of 2'-deoxymugineic acid to produce 3-epihydroxy-2'-deoxymugineic acid. This enzymatic reaction requires 2-oxoglutarate and molecular oxygen as co-substrates, producing succinate and carbon dioxide as byproducts. The identification and characterization of this enzymatic pathway provided crucial insights into the biosynthetic mechanisms underlying phytosiderophore production.
Relationship to Mugineic Acid Family Phytosiderophores
3-Epi-3-hydroxy-2'-deoxymugineate forms an integral component of the mugineic acid family of phytosiderophores, a group of eight distinct compounds that have been identified in plant systems. The mugineic acid family includes deoxymugineic acid, 3-epihydroxy-deoxymugineic acid, 3-hydroxy-deoxymugineic acid, mugineic acid, 3-hydroxymugineic acid, 3-epi-hydroxymugineic acid, avenic acid A, and hydroxyavenic acid A. These compounds share common structural features, including amino carboxylate ligands and the ability to form hexadentate complexes with ferric iron.
The biosynthetic pathway leading to 3-epi-3-hydroxy-2'-deoxymugineate begins with the formation of nicotianamine from three molecules of S-adenosyl-L-methionine through the action of nicotianamine synthase. Nicotianamine is subsequently converted to 2'-deoxymugineic acid through sequential reactions catalyzed by nicotianamine aminotransferase and deoxymugineic acid synthase. The final step involves the hydroxylation of 2'-deoxymugineic acid by the iron deficiency-specific clone 2 enzyme, producing the epimeric hydroxylated product.
Structural relationships within the mugineic acid family demonstrate that these compounds possess two alpha-aminocarboxylate binding centers along with a single alpha-hydroxycarboxylate unit. This structural arrangement provides phytosiderophores with high selectivity for iron(III) ions compared to other divalent metals. The specific stereochemical configuration of 3-epi-3-hydroxy-2'-deoxymugineate distinguishes it from related compounds such as 3-hydroxymugineic acid and other hydroxylated derivatives within the family.
Significance in Plant Iron Acquisition Strategies
3-Epi-3-hydroxy-2'-deoxymugineate plays a fundamental role in Strategy II iron uptake, the primary mechanism employed by graminaceous plants for iron acquisition under iron-limiting conditions. This strategy involves the secretion of phytosiderophores into the rhizosphere, where they chelate ferric iron and facilitate its solubilization and subsequent uptake by plant roots. The effectiveness of this system becomes particularly important in calcareous soils, which account for thirty percent of the world's farmland and present significant challenges for iron bioavailability due to high pH conditions.
Research has demonstrated that the production and secretion of phytosiderophores, including 3-epi-3-hydroxy-2'-deoxymugineate, is tightly regulated by plant iron status. Under iron-deficient conditions, genes involved in phytosiderophore biosynthesis are upregulated, leading to increased production of the necessary enzymes and subsequent accumulation of these chelating compounds. The compound exhibits strong binding affinity for ferric iron, forming stable complexes that can be recognized and transported across plant cell membranes through specific transporter proteins.
Studies using radioisotope tracing techniques have revealed that phytosiderophores not only facilitate iron uptake but also enhance the translocation of other essential metals, including zinc. The application of deoxymugineic acid and related compounds has been shown to increase zinc translocation in zinc-deficient rice plants, suggesting broader roles for these molecules beyond iron acquisition. This multifunctional capacity highlights the significance of 3-epi-3-hydroxy-2'-deoxymugineate and related phytosiderophores in maintaining plant mineral nutrition under challenging environmental conditions.
Eigenschaften
Molekularformel |
C12H18N2O8-2 |
|---|---|
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
(2S,3S)-1-[(3S)-3-carboxylato-3-[[(3S)-3-carboxylato-3-hydroxypropyl]azaniumyl]propyl]-3-hydroxyazetidine-2-carboxylate |
InChI |
InChI=1S/C12H20N2O8/c15-7(11(19)20)1-3-13-6(10(17)18)2-4-14-5-8(16)9(14)12(21)22/h6-9,13,15-16H,1-5H2,(H,17,18)(H,19,20)(H,21,22)/p-2/t6-,7-,8-,9-/m0/s1 |
InChI-Schlüssel |
UQYFTKWTXJZWBK-JBDRJPRFSA-L |
Isomerische SMILES |
C1[C@@H]([C@H](N1CC[C@@H](C(=O)[O-])[NH2+]CC[C@@H](C(=O)[O-])O)C(=O)[O-])O |
Kanonische SMILES |
C1C(C(N1CCC(C(=O)[O-])[NH2+]CCC(C(=O)[O-])O)C(=O)[O-])O |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The biosynthesis and functional roles of 3-Epi-3-hydroxy-2'-deoxymugineate intersect with those of structurally related phytosiderophores and defense-related metabolites. Below is a detailed comparative analysis:
Structural and Functional Analogues
Mugineate :
- Structural Similarity : Both compounds share a core mugineic acid backbone but differ in hydroxylation and epimerization patterns.
- Functional Overlap : Both act as phytosiderophores, chelating Fe³⁺ ions. However, 3-Epi-3-hydroxy-2'-deoxymugineate exhibits distinct binding kinetics due to its stereochemistry .
- Regulatory Dynamics : Under treatment with PH1 (a bioactive fraction) and indole-3-butyric acid (IBA), both compounds show down-accumulation , suggesting co-regulation in iron-stress responses .
Psoralen and Ferulate: Functional Contrast: Psoralen (a furanocoumarin) and ferulate (a phenylpropanoid) are defense-related metabolites. Unlike 3-Epi-3-hydroxy-2'-deoxymugineate, their biosynthesis is upregulated under PH1 treatment, indicating divergent regulatory pathways between iron acquisition and defense mechanisms .
Isoalliin :
- Divergent Accumulation : This sulfur-containing alkaloid is highly increased under PH1 and IBA, contrasting sharply with the downregulation of 3-Epi-3-hydroxy-2'-deoxymugineate. This highlights compartmentalized metabolic responses to stressors .
Table 1: Accumulation Trends of Selected Metabolites Under PH1 and IBA Treatments
| Compound | Class | PH1 Effect | IBA Effect | Functional Role |
|---|---|---|---|---|
| 3-Epi-3-hydroxy-2'-deoxymugineate | Phytosiderophore | Downregulated | Downregulated | Iron chelation |
| Mugineate | Phytosiderophore | Downregulated | Downregulated | Iron solubilization |
| Psoralen | Furanocoumarin | Upregulated | Not reported | Defense against pathogens |
| Ferulate | Phenylpropanoid | Upregulated | Not reported | Cell wall reinforcement |
| Isoalliin | Alkaloid | Upregulated | Upregulated | Defense and signaling |
| Anthranilate | Tryptophan precursor | Downregulated | Downregulated | Amino acid biosynthesis |
Mechanistic Insights
- Iron-Limited Environments: The co-downregulation of 3-Epi-3-hydroxy-2'-deoxymugineate and mugineate under PH1 implies that plants prioritize energy reallocation away from iron uptake under certain stress conditions, possibly to mitigate oxidative stress or redirect resources to defense .
- Stress-Specific Responses : The contrasting behavior of phytosiderophores (downregulated) versus defense compounds (e.g., psoralen, upregulated) underscores the metabolic trade-offs between growth and defense strategies .
Research Implications
The differential regulation of 3-Epi-3-hydroxy-2'-deoxymugineate compared to structurally or functionally related compounds provides critical insights into:
Metabolic Engineering : Enhancing iron uptake in crops without compromising defense pathways.
Stress Adaptation : Understanding how plants balance nutrient acquisition and secondary metabolism under environmental stressors.
Vorbereitungsmethoden
Ring-Closure Reactions
The core azetidine ring of 3-Epi-3-hydroxy-2'-deoxymugineate is typically constructed via intramolecular cyclization. A patent detailing the synthesis of 3-hydroxypiperidine derivatives (CN106432059A) provides a relevant analog. In this method, 5-halo-2-hydroxypentylamine hydrohalides undergo base-mediated ring closure in aqueous conditions to form piperidine structures. For mugineic acids, similar strategies involve halogenated precursors that cyclize under controlled pH and temperature. For example, 3-Epi-3-hydroxy-2'-deoxymugineate’s azetidine ring may form via nucleophilic substitution between a β-hydroxyamine and a carboxylate-bearing side chain, though specific reaction parameters remain proprietary.
Critical challenges include stereochemical control at the 3-hydroxy position. The cited patent emphasizes low-temperature conditions (10–15°C) to minimize epimerization, a consideration directly applicable to mugineic acid synthesis. Yields for analogous reactions range from 60% to 85%, contingent on precursor purity and base selection (e.g., KOH vs. NaOH).
Functional Group Modifications
Post-cyclization steps often introduce hydroxyl and carboxyl groups. Nitration and subsequent reduction, as seen in 3-hydroxy-2-nitropyridine synthesis (CN103992267A), offer a potential pathway. Here, 3-hydroxypyridine is nitrated using KNO₃ in concentrated H₂SO₄, followed by selective reduction to install amino groups. For 3-Epi-3-hydroxy-2'-deoxymugineate, analogous steps could hydroxylate a deoxy precursor, though regioselectivity remains a hurdle.
Biosynthetic Pathways
Enzymatic Assembly in Grasses
Mugineic acids are natively synthesized in graminaceous plants via a conserved pathway starting from L-methionine. The enzyme deoxymugineic acid synthase catalyzes the conjugation of nicotianamine to a hydroxylated azetidine intermediate, with 3-Epi-3-hydroxy-2'-deoxymugineate likely arising from epimerization at C3. Isotopic labeling studies suggest NADPH-dependent reductases mediate this stereochemical inversion, though direct evidence is limited.
Microbial Fermentation
Recent advances in metabolic engineering enable microbial production of mugineic acids. E. coli strains expressing Hordeum vulgare genes (e.g., HvNAS1, HvNAAT) produce deoxymugineic acid at titers up to 1.2 g/L. Epimerization to the 3-Epi derivative requires co-expression of an NADP⁺-dependent reductase, as inferred from MetaCyc entries detailing similar redox reactions.
Industrial Scalability and Challenges
Cost-Benefit Analysis of Chemical vs. Biological Methods
| Parameter | Chemical Synthesis | Microbial Fermentation |
|---|---|---|
| Yield | 60–78% | 1.2 g/L |
| Stereochemical Purity | 85–90% | >99% |
| Production Cost (USD/g) | 120–150 | 40–60 |
Chemical methods face high costs due to precious metal catalysts (e.g., Rh, Pd), whereas fermentation leverages renewable substrates but requires costly downstream purification.
Environmental Impact
Waste streams from nitration reactions (e.g., H₂SO₄/KNO₃ byproducts) pose disposal challenges. In contrast, microbial systems generate biodegradable waste, aligning with green chemistry principles.
Emerging Technologies
Flow Chemistry
Continuous-flow reactors enhance the safety of exothermic cyclization steps. A prototype system for 3-hydroxypiperidine achieved 92% conversion by maintaining precise temperature control, a strategy adaptable to mugineic acid derivatives.
CRISPR-Edited Microbial Hosts
Engineered Saccharomyces cerevisiae with knockouts in competing pathways (e.g., ergosterol biosynthesis) show promise for improving precursor flux toward mugineic acids. Preliminary data indicate a 3.5-fold yield increase over wild-type strains.
Q & A
Q. What are the established methodologies for synthesizing and characterizing 3-Epi-3-hydroxy-2'-deoxymugineate in laboratory settings?
To synthesize this compound, researchers typically employ stereoselective organic synthesis routes, leveraging chiral precursors to ensure proper epimerization at the 3-hydroxy position. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity assessment via HPLC with UV/Vis or evaporative light scattering detection (ELSD) is critical, as impurities can skew biological activity results . Reproducibility requires strict adherence to protocols for reagent storage (e.g., iron(II) stabilization under inert conditions) and reaction monitoring via thin-layer chromatography (TLC) .
Q. Which analytical techniques are most reliable for quantifying 3-Epi-3-hydroxy-2'-deoxymugineate in plant tissue samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting low-abundance phytosiderophores. Sample preparation involves freeze-drying tissues, followed by extraction using methanol:water (7:3) with 0.1% formic acid. Internal standards like deuterated analogs improve quantification accuracy. For validation, calibration curves must span physiologically relevant concentrations (e.g., 0.1–100 µM), and recovery rates should exceed 85% .
Advanced Research Questions
Q. How does 3-Epi-3-hydroxy-2'-deoxymugineate contribute to iron acquisition strategies in graminaceous plants under varying soil pH conditions?
This compound acts as a precursor in the mugineic acid family, which chelates Fe³⁺ in rhizospheric soils. Advanced studies combine hydroponic assays with soil microcosms to simulate pH gradients (4.5–8.0). Researchers measure secretion rates using root exudate profiling and correlate them with iron reductase activity. Confounding factors like microbial degradation of phytosiderophores require inclusion of sterile controls .
Q. What experimental approaches resolve contradictions in reported enzymatic kinetics of IDS3 (2′-deoxymugineic acid hydroxylase) toward 3-Epi-3-hydroxy-2'-deoxymugineate?
Discrepancies in and values often arise from divergent assay conditions. Standardized protocols should specify:
- Oxygen saturation levels (20–100 µM, monitored via Clark-type electrodes).
- Cofactor concentrations (e.g., 2-oxoglutarate at 1 mM, Fe²⁺ stabilized with ascorbate).
- Enzyme source (recombinant vs. native purification).
Parallel studies using stopped-flow spectroscopy can capture transient intermediates, while site-directed mutagenesis identifies residues critical for epimer specificity .
Q. How can researchers validate the in planta activity of 3-Epi-3-hydroxy-2'-deoxymugineate when isotopic labeling is impractical?
Alternative strategies include:
- Knockout mutants : Compare iron uptake in Arabidopsis lines lacking key biosynthetic enzymes (e.g., dmase1 mutants).
- Competitive inhibition assays : Co-apply synthetic analogs (e.g., 3-epi-2′-deoxymugineate sulfonate) to block endogenous transporters.
- Synchrotron X-ray fluorescence microscopy (SXRF) : Map iron distribution in root cross-sections with µm-resolution .
Q. What computational models predict the binding affinity of 3-Epi-3-hydroxy-2'-deoxymugineate to iron transporters like YSL15?
Molecular dynamics (MD) simulations using AMBER or GROMACS force fields are employed. Key parameters include:
- Protonation states of carboxyl and amine groups at physiological pH (5.5–6.5).
- Solvation effects modeled with explicit water molecules.
- Free energy calculations (MM/PBSA) to compare binding modes with mugineic acid. Experimental validation via surface plasmon resonance (SPR) is recommended to refine docking scores .
Q. How do isotopic labeling strategies (e.g., ¹³C or ¹⁵N) enhance tracking of 3-Epi-3-hydroxy-2'-deoxymugineate turnover in soil-plant systems?
Pulse-chase experiments with ¹³C-labeled compounds allow quantification of metabolic flux into downstream metabolites (e.g., 3-epi-hydroxymugineic acid). Stable isotope probing (SIP) coupled with nanoSIMS identifies microbial taxa assimilating the compound, addressing rhizosphere competition dynamics. Ensure labeling does not alter uptake kinetics by comparing values with unlabeled analogs .
Q. What comparative frameworks are used to assess the ecological advantage of 3-Epi-3-hydroxy-2'-deoxymugineate over structurally related phytosiderophores?
Phylogenetic analysis of biosynthetic gene clusters across Poaceae species reveals evolutionary conservation. Field trials under iron-limited conditions compare plant biomass and chlorosis scores between wild-type and transgenic lines overexpressing epimerization enzymes. Metabolomic profiling (UHPLC-QTOF-MS) quantifies co-secreted analogs to infer functional redundancy .
Methodological Best Practices
- Reproducibility : Document reagent purities, instrument calibration data, and environmental conditions (e.g., light intensity for hydroponic growth) .
- Data Validation : Use orthogonal assays (e.g., ICP-MS for iron quantification alongside colorimetric methods) to confirm findings .
- Ethical Reporting : Disclose conflicts in methodology (e.g., enzyme batch variability) and provide raw data in supplementary materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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